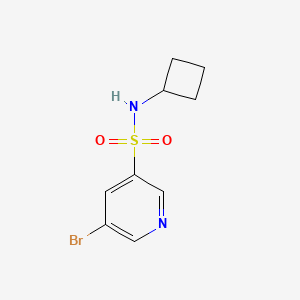

5-Bromo-n-cyclobutylpyridine-3-sulfonamide

Description

5-Bromo-N-cyclobutylpyridine-3-sulfonamide is a pyridine-based sulfonamide derivative characterized by a bromine substituent at the 5-position of the pyridine ring and a cyclobutyl group attached to the sulfonamide nitrogen. The cyclobutyl moiety introduces steric constraints and conformational rigidity, which may influence binding affinity and selectivity toward biological targets.

Properties

IUPAC Name |

5-bromo-N-cyclobutylpyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2S/c10-7-4-9(6-11-5-7)15(13,14)12-8-2-1-3-8/h4-6,8,12H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZJWLZXPNBOEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NS(=O)(=O)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-n-cyclobutylpyridine-3-sulfonamide typically involves the following steps:

Cyclobutylation: The cyclobutyl group can be introduced through a nucleophilic substitution reaction using cyclobutylamine.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the brominated and cyclobutylated pyridine with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-n-cyclobutylpyridine-3-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-n-cyclobutylpyridine-3-sulfonamide has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-n-cyclobutylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The bromine atom and cyclobutyl group may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares 5-Bromo-N-cyclobutylpyridine-3-sulfonamide with structurally related pyridine-sulfonamide derivatives, focusing on substituent effects, synthesis, biological activity, and physicochemical properties.

Substituent Effects on the Sulfonamide Nitrogen

The nature of the sulfonamide nitrogen substituent critically impacts molecular interactions and bioactivity. Key comparisons include:

Key Observations :

- Cyclobutyl vs. Aromatic Groups : The cyclobutyl group in the target compound is less bulky than the 1-phenylethyl group in but more constrained than ethyl or isopropyl. This may balance steric hindrance and binding pocket compatibility.

Pyridine Ring Substitution Patterns

Variations in pyridine ring substituents modulate electronic properties and intermolecular interactions:

Key Observations :

- Sulfonamide Position : The 3-sulfonamide group (as in the target compound) is structurally analogous to kinase inhibitors, where the sulfonamide interacts with ATP-binding pockets .

- Methoxy vs.

Key Observations :

- Hydrogen Bonding : Compounds with strong intermolecular hydrogen bonds (e.g., ) may exhibit reduced solubility but enhanced stability.

Biological Activity

5-Bromo-n-cyclobutylpyridine-3-sulfonamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H11BrN2O2S. Its structure includes a bromine atom, a cyclobutyl group, and a pyridine ring substituted with a sulfonamide group, which contributes to its unique biological properties.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C9H11BrN2O2S |

| Molecular Weight | 277.16 g/mol |

| CAS Number | 1248222-65-2 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonamide group can inhibit various enzymes, particularly those involved in metabolic pathways. The presence of the bromine atom and cyclobutyl group may enhance binding affinity and specificity towards these targets.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes such as carbonic anhydrase and certain kinases, which are crucial for various cellular processes.

- Signal Transduction Interference : It has been shown to affect pathways involving PI3K/Akt/mTOR signaling, which is significant in cancer biology and cell proliferation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against specific bacterial strains.

- Anti-inflammatory Effects : The compound has been explored for its ability to modulate inflammatory responses, which could be beneficial in treating conditions like arthritis.

- Antitumor Activity : Investigations into its effects on cancer cell lines have shown promise in inhibiting tumor growth by targeting the PI3K/mTOR pathway.

Case Studies and Research Findings

Several studies have reported on the efficacy and mechanisms of action of this compound:

- Study on Enzyme Inhibition : A study demonstrated that the compound effectively inhibited carbonic anhydrase activity, suggesting its potential use in treating conditions related to acid-base balance .

- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that treatment with this compound resulted in reduced cell viability and increased apoptosis, particularly in breast cancer models .

- Inflammation Models : In vivo studies using murine models of inflammation showed that administration of this compound significantly reduced markers of inflammation compared to control groups .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 5-Bromo-2-pyridinesulfonamide | Lacks cyclobutyl group | Moderate enzyme inhibition |

| N-Cyclobutyl-3-pyridinesulfonamide | Lacks bromine atom | Limited antimicrobial activity |

| 5-Chloro-n-cyclobutylpyridine-3-sulfonamide | Chlorine instead of bromine | Different binding properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.